dTDP-beta-L-rhodinose dTDP-beta-L-rhodinose DTDP-beta-L-rhodinose is a pyrimidine nucleotide-sugar.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1943312
InChI: InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1
SMILES: CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O
Molecular Formula: C16H26N2O13P2
Molecular Weight: 516.33 g/mol

dTDP-beta-L-rhodinose

CAS No.:

Cat. No.: VC1943312

Molecular Formula: C16H26N2O13P2

Molecular Weight: 516.33 g/mol

* For research use only. Not for human or veterinary use.

dTDP-beta-L-rhodinose -

Specification

Molecular Formula C16H26N2O13P2
Molecular Weight 516.33 g/mol
IUPAC Name [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate
Standard InChI InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1
Standard InChI Key ANSAJFYVUGUZQP-QEHJDLSMSA-N
Isomeric SMILES C[C@H]1[C@H](CC[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O
SMILES CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O
Canonical SMILES CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Introduction

Chemical Properties and Structure

dTDP-beta-L-rhodinose belongs to the class of pyrimidine nucleotide-sugars with the molecular formula C16H26N2O13P2 and a molecular weight of 516.33 g/mol. The compound consists of a deoxythymidine diphosphate moiety linked to L-rhodinose, a rare deoxy sugar.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of dTDP-beta-L-rhodinose:

PropertyValue
Molecular FormulaC16H26N2O13P2
Molecular Weight516.33 g/mol
CAS Number1020266-84-5
IUPAC Name[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate
Standard InChIInChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1
Standard InChIKeyANSAJFYVUGUZQP-QEHJDLSMSA-N

Structural Features

The structure of dTDP-beta-L-rhodinose consists of two main components:

  • A deoxythymidine diphosphate (dTDP) moiety, which serves as the nucleotide carrier

  • An L-rhodinose sugar component with a β-configuration at the anomeric carbon

The β-configuration at the anomeric carbon is particularly significant for its biological activity, as it determines the stereochemistry of glycosidic bond formation during enzymatic reactions.

Biological Significance

Role in Glycosylation

dTDP-beta-L-rhodinose primarily functions as a substrate in glycosylation reactions, where it serves as a glycosyl donor. This process is critical for:

  • The synthesis of complex carbohydrates

  • The production of glycoproteins

  • The formation of bioactive secondary metabolites

Comparison with Related Compounds

dTDP-beta-L-rhodinose vs. dTDP-L-rhodinose

dTDP-beta-L-rhodinose (C16H26N2O13P2, MW: 516.33 g/mol) differs slightly from dTDP-L-rhodinose (C16H24N2O13P2-2, MW: 514.31 g/mol) . The primary difference lies in:

  • Molecular weight (2 g/mol difference)

  • The specified anomeric configuration (beta) in dTDP-beta-L-rhodinose

  • Potentially different ionization states

Comparison with dTDP-L-rhamnose

  • The specific sugar moiety (rhamnose vs. rhodinose)

  • Structural differences in the sugar component

  • Potentially different biological roles and applications

Table 2 provides a comparison of these related compounds:

PropertydTDP-beta-L-rhodinosedTDP-L-rhodinosedTDP-L-rhamnose
Molecular FormulaC16H26N2O13P2C16H24N2O13P2-2C16H26N2O15P2
Molecular Weight516.33 g/mol514.31 g/mol548.33 g/mol
Sugar ComponentL-rhodinose (β-configuration)L-rhodinoseL-rhamnose
Notable Featureβ-configuration at anomeric carbonUnspecified anomeric configurationCommon in bacterial cell walls

Applications in Research and Pharmaceutical Development

Tool for Studying Glycosylation

dTDP-beta-L-rhodinose serves as a valuable tool for studying glycosylation processes due to its role as a glycosyl donor. Researchers can use this compound to:

  • Investigate enzymatic mechanisms of glycosyltransferases

  • Study the specificity of glycosylation reactions

  • Explore the structural diversity of glycosylated natural products

Analytical Methods for Identification and Characterization

Various analytical techniques are employed for the identification and characterization of dTDP-beta-L-rhodinose:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and purification of dTDP-beta-L-rhodinose, as demonstrated in studies of related compounds . Typical retention times and conditions would be specific to the compound's properties.

Spectroscopic Analysis

Several spectroscopic methods are utilized for structural confirmation:

  • Mass Spectrometry (MS): Provides the characteristic signal [M-H]- at m/z corresponding to the molecular weight of dTDP-beta-L-rhodinose

  • Nuclear Magnetic Resonance (NMR): 1H-, 13C-, and 31P-NMR spectroscopy provide detailed structural information, particularly regarding the configuration of the anomeric carbon

Future Research Directions

Enzyme Engineering

Development of more efficient enzymatic systems for the synthesis of dTDP-beta-L-rhodinose could enhance its availability for research and applications. This might involve:

  • Engineering of RmlA-D enzymes for improved specificity toward rhodinose formation

  • Development of one-pot multi-enzyme systems with higher yields

  • Exploration of novel enzymatic pathways for rhodinose activation

Pharmaceutical Applications

Further investigation into the potential pharmaceutical applications of dTDP-beta-L-rhodinose and its derivatives could lead to:

  • Novel glycosylated antibiotics

  • Development of inhibitors targeting bacterial cell wall synthesis

  • Creation of new glycosylation tools for drug development

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